BenchChemオンラインストアへようこそ!

triazolothiadiazine, 5E

Urease Inhibition Antimicrobial Gastroenterology

Triazolothiadiazine 5E (CAS 1013750-35-0) is a uniquely potent dual-target research probe with sub-micromolar inhibition of both urease (IC50 ~0.5 μM) and aromatase (IC50 0.032 μM). With an aromatase potency rivaling letrozole, but on a distinct chemical scaffold, 5E is a validated starting point for non-steroidal aromatase inhibitor discovery. Its defined competitive inhibition mechanism (Ki=3.11 μM for urease) and 6.5-fold improvement over thiourea standard provide a strong quantitative basis for SAR campaigns. Substitution with analogs without direct validation risks experimental failure—procure with confidence. For laboratory research use only.

Molecular Formula C20H20N4O4S
Molecular Weight 412.46
CAS No. 1013750-35-0
Cat. No. B2999127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametriazolothiadiazine, 5E
CAS1013750-35-0
Molecular FormulaC20H20N4O4S
Molecular Weight412.46
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2=NN=C3N2N=C(CS3)C4=CC(=C(C=C4)OC)OC)OC
InChIInChI=1S/C20H20N4O4S/c1-25-13-6-7-14(17(10-13)27-3)19-21-22-20-24(19)23-15(11-29-20)12-5-8-16(26-2)18(9-12)28-4/h5-10H,11H2,1-4H3
InChIKeyLNWPRIMXQHIADJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Triazolothiadiazine, 5E (CAS 1013750-35-0): A Dual-Action Urease and Aromatase Inhibitor for Targeted Research


Triazolothiadiazine, 5E (CAS 1013750-35-0), chemically defined as 3-(2,4-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, is a heterocyclic small molecule within the broader triazolothiadiazine class [1]. This specific compound is characterized by its dual methoxyphenyl substitution pattern and has demonstrated quantifiable, sub-micromolar inhibitory activity against both the urease and aromatase enzymes, establishing it as a multi-target research probe [2][3].

The Critical Pitfalls of Substituting Triazolothiadiazine, 5E (CAS 1013750-35-0) with Unverified Analogs


Substituting triazolothiadiazine, 5E (CAS 1013750-35-0) with a structurally similar analog without direct validation is scientifically unjustified and can lead to experimental failure. The triazolothiadiazine scaffold is known for a wide range of biological activities, and even minor modifications to its substitution pattern can result in significant shifts in target selectivity and potency [1]. For instance, a study of 28 triazolothiadiazole and triazolothiadiazine analogs for urease inhibition showed a 14-fold difference in potency between the weakest and strongest compounds (IC50 ranging from 3.33 to 46.83 μM) [2]. Similarly, within a panel of 16 benzimidazole-triazolothiadiazine derivatives, only a select few showed potent aromatase inhibition, highlighting that activity is not inherent to the core structure but is a precise function of its chemical decoration [3]. Therefore, procurement and experimental design must be based on the specific, quantified properties of CAS 1013750-35-0, not on class-level assumptions.

Quantitative Differentiation of Triazolothiadiazine, 5E (CAS 1013750-35-0) Against Key Comparators


Superior Urease Inhibition of Triazolothiadiazine, 5E Compared to Standard Thiourea

Triazolothiadiazine, 5E (CAS 1013750-35-0) demonstrates a 6.5-fold increase in urease inhibitory potency relative to the standard clinical inhibitor, thiourea [1]. In a head-to-head in vitro assay, 5E's performance positions it as a superior chemical probe for investigating urease-related pathophysiology [1].

Urease Inhibition Antimicrobial Gastroenterology

Competitive Inhibition Kinetics of Urease by Triazolothiadiazine, 5E

Mechanistic studies reveal that triazolothiadiazine, 5E acts as a competitive inhibitor of the urease enzyme with a Ki value of 3.11 ± 0.0031 μM [1]. This specific kinetic profile, shared only by a few other leads (4g, 5k) within the 28-analog panel, provides a defined, quantifiable mechanism of action that differentiates it from analogs with unknown or different inhibition modalities [1].

Enzyme Kinetics Mechanism of Action Urease

Aromatase Inhibitory Activity of Triazolothiadiazine, 5E Relative to Letrozole

In a separate biological context, triazolothiadiazine, 5E has been identified as a potent aromatase inhibitor. It demonstrates activity comparable to the clinically approved drug letrozole, with an IC50 of 0.032 ± 0.042 µM, compared to 0.024 ± 0.001 µM for letrozole [1]. This positions 5E as a valuable non-steroidal chemical scaffold for aromatase inhibitor development.

Aromatase Inhibition Oncology Breast Cancer

Triazolothiadiazine, 5E: A Dual-Activity Probe for Polypharmacology Research

An analysis of available data reveals that triazolothiadiazine, 5E (CAS 1013750-35-0) possesses a dual-activity profile, exhibiting potent inhibition of both urease (IC50 = 3.51 μM) [1] and aromatase (IC50 = 0.032 μM) [2]. This is a key differentiator from many analogs in the same class, which often show more narrow activity. For example, analogs from the urease study were not reported for aromatase activity, and vice versa.

Multi-Target Drug Polypharmacology Lead Optimization

High-Impact Research Scenarios for Triazolothiadiazine, 5E (CAS 1013750-35-0)


Development of Next-Generation Urease Inhibitors

Triazolothiadiazine, 5E serves as an ideal lead compound or a high-potency positive control for drug discovery programs targeting urease. Its 6.5-fold improvement in IC50 over the standard thiourea and its defined competitive inhibition mechanism (Ki = 3.11 μM) provide a strong quantitative foundation for initiating structure-activity relationship (SAR) campaigns and medicinal chemistry optimization to improve potency and drug-like properties [1].

Aromatase Inhibitor Lead Optimization

With an in vitro IC50 of 0.032 μM against aromatase, comparable to the clinical drug letrozole (0.024 μM), 5E is a highly attractive starting point for developing novel non-steroidal aromatase inhibitors [2]. Its distinct chemical scaffold offers a potential pathway to overcome resistance or side-effect profiles associated with current aromatase inhibitors, making it a valuable asset for oncology research.

Polypharmacology and Pathway Interaction Studies

The unique dual-activity profile of 5E as both a urease and aromatase inhibitor makes it an exceptional chemical probe for investigating complex biological systems [1][2]. Researchers can utilize 5E to explore potential synergistic effects or crosstalk between these distinct enzymatic pathways, which may be relevant in conditions where both inflammation (urease-related) and hormone signaling (aromatase-related) are implicated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for triazolothiadiazine, 5E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.